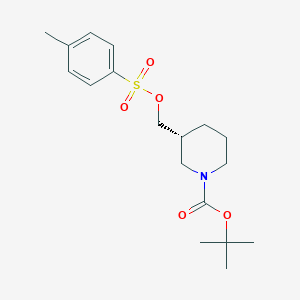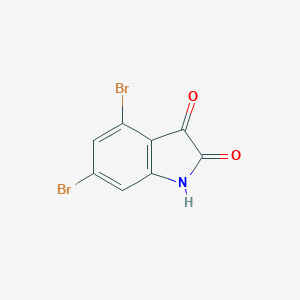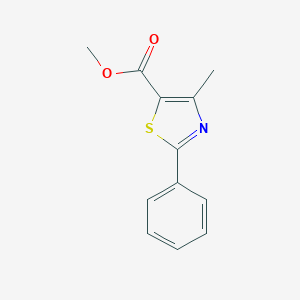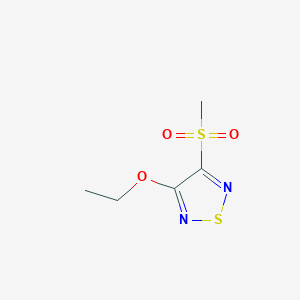
5-Methyl-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrocodone (bitartrate) is a synthetic opioid derived from codeine. It is commonly used as an analgesic and antitussive agent. Hydrocodone (bitartrate) is a phenanthrene-derivative opiate agonist that binds to opioid receptors in the brain and spinal cord to relieve pain and suppress cough .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrocodone (bitartrate) is synthesized from thebaine, an opiate alkaloid found in the opium poppy. The synthesis involves several steps, including O-demethylation, reduction, and acetylation. The final product is obtained by reacting hydrocodone with tartaric acid to form the bitartrate salt .
Industrial Production Methods: Industrial production of hydrocodone (bitartrate) involves large-scale synthesis using the same chemical reactions as in laboratory synthesis but optimized for efficiency and yield. The process includes purification steps such as crystallization and filtration to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Hydrocodone (bitartrate) undergoes various chemical reactions, including:
Oxidation: Hydrocodone can be oxidized to form hydromorphone, a more potent opioid.
Reduction: Reduction of hydrocodone can lead to the formation of dihydrocodeine.
Substitution: Substitution reactions can modify the functional groups on the hydrocodone molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions.
Major Products:
Hydromorphone: Formed through oxidation.
Dihydrocodeine: Formed through reduction.
Various substituted hydrocodone derivatives: Formed through substitution reactions.
Scientific Research Applications
Hydrocodone (bitartrate) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on opioid receptors and its potential use in treating opioid addiction.
Medicine: Widely used in pain management and as a cough suppressant.
Industry: Used in the pharmaceutical industry for the production of pain relief medications.
Mechanism of Action
Hydrocodone (bitartrate) exerts its effects by binding to the mu-opioid receptor in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. Hydrocodone also binds to delta and kappa opioid receptors, contributing to its analgesic and antitussive effects .
Comparison with Similar Compounds
Codeine: A natural opiate used for pain relief and cough suppression.
Oxycodone: A semi-synthetic opioid with similar analgesic properties but higher potency.
Hydromorphone: A more potent derivative of hydrocodone with stronger analgesic effects
Uniqueness: Hydrocodone (bitartrate) is unique in its balance of analgesic and antitussive properties, making it a versatile medication for both pain relief and cough suppression. Its synthetic origin allows for the development of various formulations, including extended-release and abuse-deterrent versions .
Properties
IUPAC Name |
5-methyl-2,3-dihydro-1H-inden-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7-2-4-9-8(6-7)3-5-10(9)11/h2,4,6,10H,3,5,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCQIJHZALEOMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595275 |
Source


|
| Record name | 5-Methyl-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168902-79-2 |
Source


|
| Record name | 2,3-Dihydro-5-methyl-1H-inden-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168902-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,8-Naphthyridin-2(1H)-one,3,3-[(2,6-dichlorophenyl)methylene]bis[4-hydroxy-(9CI)](/img/structure/B70427.png)




![Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B70439.png)
![Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione](/img/structure/B70440.png)



![tert-butyl N-[4-(benzylamino)butan-2-yl]carbamate](/img/structure/B70447.png)
